molecular formula C34H50O3 B044828 trans-4-Methoxy-4'-(octadecyloxy)chalcone CAS No. 122207-20-9

trans-4-Methoxy-4'-(octadecyloxy)chalcone

Cat. No. B044828
M. Wt: 506.8 g/mol
InChI Key: RDTGEFDWRPDLRH-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-Methoxy-4'-(octadecyloxy)chalcone, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOCA is a chalcone derivative that has a unique structure and properties, making it an attractive candidate for several applications.

Mechanism Of Action

The mechanism of action of trans-4-Methoxy-4'-(octadecyloxy)chalcone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can reduce inflammation, oxidative stress, and tumor growth in animal models. However, the effects of trans-4-Methoxy-4'-(octadecyloxy)chalcone on human health are not well understood, and further research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

Trans-4-Methoxy-4'-(octadecyloxy)chalcone has several advantages for lab experiments, including its stability, solubility, and low toxicity. trans-4-Methoxy-4'-(octadecyloxy)chalcone is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, trans-4-Methoxy-4'-(octadecyloxy)chalcone has some limitations, including its limited availability and the need for further research to determine its optimal concentration and dosing for specific applications.

Future Directions

There are several future directions for research on trans-4-Methoxy-4'-(octadecyloxy)chalcone. One area of focus is the development of trans-4-Methoxy-4'-(octadecyloxy)chalcone-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of focus is the investigation of trans-4-Methoxy-4'-(octadecyloxy)chalcone's potential as a plant growth regulator and pesticide. Additionally, further research is needed to determine the optimal conditions for trans-4-Methoxy-4'-(octadecyloxy)chalcone synthesis and purification, as well as its safety and efficacy in human health.

Synthesis Methods

Trans-4-Methoxy-4'-(octadecyloxy)chalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction, Wittig reaction, and Suzuki-Miyaura coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction between an aryl halide and an organoboron compound in the presence of a palladium catalyst to form a biaryl compound. These methods have been used to synthesize trans-4-Methoxy-4'-(octadecyloxy)chalcone with high yields and purity.

Scientific Research Applications

Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been studied for its potential use as a plant growth regulator and pesticide. In material science, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been investigated for its potential use as a coating material and as a component in electronic devices.

properties

CAS RN

122207-20-9

Product Name

trans-4-Methoxy-4'-(octadecyloxy)chalcone

Molecular Formula

C34H50O3

Molecular Weight

506.8 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-octadecoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C34H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-37-33-26-22-31(23-27-33)34(35)28-21-30-19-24-32(36-2)25-20-30/h19-28H,3-18,29H2,1-2H3/b28-21+

InChI Key

RDTGEFDWRPDLRH-SGWCAAJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC

SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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